molecular formula C10H13NO3S B060899 (2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid CAS No. 189082-77-7

(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid

Cat. No. B060899
CAS RN: 189082-77-7
M. Wt: 227.28 g/mol
InChI Key: OBQBHBOGTLPNJM-BJOHPYRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid, also known as D-Cysteine sulfoxide or D-Alliin, is a sulfur-containing amino acid found in Allium vegetables such as garlic and onion. It has been recognized for its various biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects.

Mechanism Of Action

The mechanism of action of (2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid is not fully understood. It is believed to exert its biological effects through various mechanisms, including modulation of signaling pathways, regulation of gene expression, and interaction with cellular components such as proteins and membranes.
Biochemical and Physiological Effects:
(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). It can also regulate the expression of genes involved in cancer cell growth and survival, such as p53 and Bcl-2.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid in lab experiments include its availability from natural sources, its relatively low toxicity, and its diverse biological activities. However, its limitations include its instability, its low solubility in water, and its potential for oxidation and degradation.

Future Directions

There are numerous future directions for research on (2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another area of interest is the development of new synthesis methods and drug delivery systems to improve its stability and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid can be synthesized from alliinase-catalyzed reaction of L-cysteine and allyl sulfenic acid in garlic. The reaction leads to the formation of D-Alliin, which can be isolated and purified by various chromatographic techniques.

Scientific Research Applications

(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid has been studied extensively for its various biological activities. It has been shown to exhibit antioxidant properties by scavenging free radicals, reducing lipid peroxidation, and increasing antioxidant enzymes. It has also been found to possess anticancer activity by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth.
In addition, (2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid has antimicrobial activity against various bacteria, fungi, and viruses. It has been shown to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB).

properties

CAS RN

189082-77-7

Product Name

(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid

InChI

InChI=1S/C10H13NO3S/c11-9(10(12)13)7-15(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-,15+/m0/s1

InChI Key

OBQBHBOGTLPNJM-BJOHPYRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[S@@](=O)C[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)CS(=O)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(C(=O)O)N

synonyms

L-ALANINE, 3-[(R)-(PHENYLMETHYL)SULFINYL]-

Origin of Product

United States

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